![molecular formula C16H15F3N2O3S B2370452 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798542-85-4](/img/structure/B2370452.png)
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TTZ or HM04, is a small molecule organic compound with a thiazolidinedione core structure. It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Thiazolidine motifs, such as the one in TTZ, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis
The molecular formula of TTZ is C16H15F3N2O3S, and it has a molecular weight of 372.36. The thiazolidine motif in TTZ is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are developed in multistep synthesis, for example, firstly Meerwein arylation took place in substituted aniline and formed an intermediate, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution furnished the desired compounds .Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives, including compounds similar to 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against gram-positive bacteria and demonstrated excellent antifungal activity (Prakash et al., 2011).
Anticancer Activity
Another important application of similar thiazolidine-2,4-dione derivatives is in the field of cancer research. Some compounds in this class have shown promising results as antitumor agents, particularly in inducing cytotoxic activity selectively in cancer cells without affecting normal cells (Chagas et al., 2017). Further, certain derivatives have exhibited specific activity against human breast cancer cell lines (Kumar & Sharma, 2022).
Antidiabetic Agents
Thiazolidine-2,4-dione derivatives are also being explored as potential antidiabetic agents. The synthesis of novel derivatives has been focused on their potential to lower blood glucose levels, and some of these compounds have shown significant promise in this area (Kadium et al., 2022).
Antifungal and Antibacterial Agents
Research has also been conducted on the synthesis of new thiazolidine-2,4-dione derivatives as antibacterial and antifungal agents. These compounds, including those with pyrazolyl groups, have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are yet to be identified. This compound is a complex molecule with several functional groups, which suggests it may interact with multiple targets within the cell .
Mode of Action
It is known that thiazolidine motifs, a key structural component of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives have been shown to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it is likely that this compound may induce a range of cellular responses .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-10(2-4-11)14(23)20-7-5-12(6-8-20)21-13(22)9-25-15(21)24/h1-4,12H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQVELZBVLJBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione |
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